(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of adamantyl groups, a phosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinamide to amines.
Substitution: The adamantyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of adamantyl or phosphanyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the selective formation of chiral products, which are important in the synthesis of pharmaceuticals and other fine chemicals .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for investigating biological processes at the molecular level .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. The presence of the adamantyl group can enhance the compound’s stability and bioavailability .
Industry
In the industrial sector, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The adamantyl and phosphanyl groups play a crucial role in stabilizing the compound-target complex, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
®-2-[Bis(3,5-dimethylphenyl)methoxymethyl)pyrrolidine hydrochloride: This compound shares structural similarities with ®-N-((S)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide, particularly in the presence of dimethylphenyl groups.
Cellulose tris-(3,5-dimethyl phenyl carbamate): Another compound with similar structural features, used in chiral separation applications.
Uniqueness
Its ability to act as a chiral ligand and form stable complexes with biomolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C39H54NOPS |
---|---|
Molecular Weight |
615.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H54NOPS/c1-25-10-26(2)12-33(11-25)36(40-43(41)37(3,4)5)34-8-6-7-9-35(34)42(38-19-27-13-28(20-38)15-29(14-27)21-38)39-22-30-16-31(23-39)18-32(17-30)24-39/h6-12,27-32,36,40H,13-24H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m0/s1 |
InChI Key |
CFVSUHDMEAHOGI-AJMTWWRASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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